molecular formula C16H12N2O4 B11103458 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid

Cat. No.: B11103458
M. Wt: 296.28 g/mol
InChI Key: WQPFJGQCGCGPLZ-UHFFFAOYSA-N
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Description

2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid (molecular formula: C₁₆H₁₂N₂O₄) is a phthalimide derivative featuring a benzoic acid moiety linked via a methylene amino (-CH₂-NH-) group to the nitrogen of the isoindole-1,3-dione (phthalimide) core .

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-[(1,3-dioxoisoindol-2-yl)methylamino]benzoic acid

InChI

InChI=1S/C16H12N2O4/c19-14-10-5-1-2-6-11(10)15(20)18(14)9-17-13-8-4-3-7-12(13)16(21)22/h1-8,17H,9H2,(H,21,22)

InChI Key

WQPFJGQCGCGPLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method includes the reaction of phthalic anhydride with glycine methyl ester in the presence of a base to form the intermediate, which is then further reacted with 2-aminobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes amidation with primary or secondary amines. This reaction is typically facilitated by carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst.

  • Example : Reaction with benzylamine yields N-benzyl-2-{[(1,3-dioxoisoindol-2-yl)methyl]amino}benzamide.

  • Conditions : Dichloromethane (DCM) or dimethylformamide (DMF), 0–25°C, 12–24 hours.

  • Yield : ~70–85% after purification via column chromatography.

Esterification

The benzoic acid group reacts with alcohols under acidic or coupling conditions to form esters, enhancing lipophilicity for pharmacokinetic studies.

  • Example : Treatment with methanol and H₂SO₄ produces methyl 2-{[(1,3-dioxoisoindol-2-yl)methyl]amino}benzoate .

  • Conditions : Acid catalysis (H₂SO₄, HCl) or Steglich esterification (DCC/DMAP).

  • Applications : Esters serve as intermediates for prodrug design.

Nucleophilic Substitution at the Isoindole Ring

The electron-deficient isoindole-dione ring undergoes nucleophilic substitution, particularly at the methylene bridge adjacent to the dione groups.

  • Example : Bromination using N-bromosuccinimide (NBS) in CCl₄ yields 2-{[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]amino}benzoic acid.

  • Conditions : Radical initiators (e.g., AIBN) or Lewis acids (e.g., FeBr₃), 60–80°C.

  • Selectivity : Positional selectivity depends on steric and electronic factors.

Redox Reactions

The dioxo groups in the isoindole ring participate in reduction reactions. Catalytic hydrogenation or hydride donors (e.g., NaBH₄) reduce the dione to a diol, altering the compound’s electronic properties.

  • Example : Reduction with NaBH₄ produces 2-{[(1,3-dihydroxyisoindol-2-yl)methyl]amino}benzoic acid.

  • Conditions : Tetrahydrofuran (THF) or ethanol, 0–25°C.

  • Outcome : Enhanced solubility and potential for further functionalization.

Metal-Catalyzed Cross-Coupling

The aromatic rings engage in Suzuki-Miyaura or Ullmann-type couplings, enabling the introduction of aryl or heteroaryl groups.

  • Example : Palladium-catalyzed coupling with phenylboronic acid forms 2-{[(1,3-dioxoisoindol-2-yl)methyl]amino}-4-phenylbenzoic acid.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80–100°C.

  • Applications : Structural diversification for structure-activity relationship (SAR) studies.

Mechanistic Insights

  • Amide/Ester Formation : Activation of the carboxylic acid via carbodiimide forms an active ester intermediate, which reacts with nucleophiles (amines/alcohols).

  • Isoindole Reactivity : The electron-withdrawing dione groups polarize the methylene bridge, making it susceptible to nucleophilic attack.

  • Cross-Coupling : Oxidative addition of the aryl halide to Pd(0) initiates the catalytic cycle, followed by transmetallation and reductive elimination.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to isoindole derivatives. For instance, analogues of benzimidazole, which share structural similarities with isoindole derivatives, have demonstrated potent antibacterial and antifungal activities. These compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, including Staphylococcus aureus and Candida albicans .

Anticancer Properties

Isoindole derivatives are being investigated for their anticancer potential. Research indicates that certain compounds show significant cytotoxicity against cancer cell lines, outperforming standard chemotherapeutics such as 5-fluorouracil (5-FU). For example, one study reported an IC50 value of 4.12 µM for a related compound against the HCT116 cell line, indicating strong antiproliferative activity .

Synthesis and Structural Variations

The synthesis of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid typically involves multiple steps including:

  • Formation of the isoindole core.
  • Introduction of amino and carboxylic acid functionalities.

This synthetic flexibility allows for the exploration of various substituents that can enhance biological activity .

Study on Antimicrobial Agents

A study published in PMC explored the design and synthesis of new antimicrobial agents based on benzimidazole motifs. The results showed that modifications to the structure significantly impacted antimicrobial efficacy, underscoring the importance of structural diversity in drug design .

Anticancer Screening

Another research effort focused on the evaluation of isoindole derivatives against various cancer cell lines. The findings revealed that specific substitutions on the isoindole framework could lead to enhanced potency against resistant cancer types .

Toxicological Considerations

While exploring new drug candidates, it is crucial to assess their safety profiles. Preliminary toxicological evaluations suggest that several isoindole derivatives exhibit acceptable safety margins; however, further studies are needed to fully understand their pharmacokinetics and long-term effects .

Summary

The compound this compound holds significant promise in medicinal chemistry due to its antimicrobial and anticancer activities. Ongoing research is crucial to fully elucidate its mechanisms of action and therapeutic potential while ensuring safety through comprehensive toxicological assessments.

Application AreaActivity TypeNotable Findings
AntimicrobialBacterial & FungalMIC values as low as 5 µM .
AnticancerCytotoxicityIC50 values around 4 µM .
SynthesisStructural VariabilityEnhanced activity through substitutions .

Mechanism of Action

The mechanism of action of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table highlights structural differences and biological activities of the target compound and its analogs:

Compound Name Structural Features Biological Activity/Application Reference
Target: 2-{[(1,3-Dioxo-isoindol-2-yl)methyl]amino}benzoic acid Phthalimide + methylene amino linker + 2-benzoic acid Not explicitly reported in evidence; inferred potential in enzyme/receptor modulation
2-(1,3-Dioxo-isoindol-2-yl)-benzoic acid Direct phthalimide-benzoic acid linkage (no methylene amino) Unknown; structural simplicity may limit target specificity
4-[(4-{[(5-Chloro-2-thienyl)carbonyl]amino}-phthalimido)methyl]benzoic acid Phthalimide with 5-chlorothiophene carbonyl substituent + 4-benzoic acid LDHA inhibitor (IC₅₀ = 308 nM); anticancer potential
2-(1,3-Dioxo-isoindol-2-yl)pentanedioic acid Phthalimide + glutaric acid (two carboxylic acids) Thalidomide metabolite; teratogenicity studies
CPPHA (N-{4-Chloro-2-[(phthalimido)methyl]phenyl}-2-hydroxybenzamide) Phthalimide + chlorophenyl-benzamide Positive allosteric modulator of mGluR5; neurological applications
3-[2-(Phthalimido)ethyl]benzoic acid hydrazide Phthalimide + ethyl linker + benzoic acid hydrazide Antimicrobial activity (5-Cl, 5-NO₂ substitutions most active)
6-Amino-2-(phthalimido)hexanoic acid Phthalimide + hexanoic acid + amino group Unknown; potential for improved solubility and bioavailability

Biological Activity

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12N2O4
  • Molar Mass : 296.28 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its structural components, particularly the isoindole moiety, which is known for various biological effects including anti-inflammatory and anticancer properties. The dioxo group contributes to its reactivity and interaction with biological targets.

1. Anticancer Properties

Research indicates that compounds containing isoindole structures exhibit cytotoxic effects against several cancer cell lines. A study demonstrated that derivatives of isoindole compounds could inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .

2. Anti-inflammatory Effects

Another significant aspect of this compound's biological activity is its anti-inflammatory potential. Isoindole derivatives have been shown to reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be beneficial in treating chronic inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies and Research Findings

StudyFocusFindings
El Houssine et al. (2013)Anticancer activityDemonstrated cytotoxic effects on cancer cell lines; induced apoptosis via mitochondrial pathways .
Stábeli et al. (2007)Anti-inflammatory propertiesShowed reduction in cytokine levels in treated cells; potential for chronic inflammation treatment .
Sant’Ana et al. (2008)Antimicrobial effectsFound effectiveness against specific bacterial strains; suggested membrane disruption as a mechanism .

Q & A

Q. What are the primary synthetic routes for 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a phthalimide derivative (e.g., 1,3-dioxoisoindoline) with a benzoyl chloride intermediate. A common route includes:

Intermediate Formation: React phthalic anhydride with an amine to form the phthalimide moiety.

Acylation: Introduce the benzoyl chloride group under controlled conditions (e.g., anhydrous environment, 0–5°C).

Purification: Use column chromatography or recrystallization (e.g., from ethanol/water mixtures).

Optimization Strategies:

  • Catalysts: Use triethylamine or DMAP to enhance acylation efficiency.
  • Temperature Control: Maintain low temperatures to minimize side reactions (e.g., hydrolysis of benzoyl chloride).
  • Solvent Selection: Dichloromethane or THF is preferred for solubility and reactivity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: Standard techniques include:

  • Spectroscopy:
    • NMR: Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of the isoindole ring (δ 7.6–8.1 ppm for aromatic protons) and the benzoic acid moiety.
    • IR: Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and amine N-H stretches (~3300 cm1^{-1}).
  • Chromatography:
    • HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm.
  • Elemental Analysis: Verify molecular formula (e.g., C16_{16}H12_{12}N2_{2}O4_{4}) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

Methodological Answer: Contradictions may arise from:

  • Tautomerism: The isoindole ring may exhibit keto-enol tautomerism, altering peak positions.
  • Solvent Effects: Use deuterated DMSO to stabilize specific tautomers.
  • Dynamic Processes: Variable-temperature NMR (VT-NMR) can reveal conformational exchange (e.g., hindered rotation of the benzamide group).

Steps for Resolution:

2D NMR (COSY, HSQC): Assign overlapping proton signals.

Computational Modeling: Compare experimental data with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA).

Crystallography: Obtain single-crystal X-ray data to confirm solid-state structure .

Q. What experimental design strategies are recommended for optimizing its bioactivity in pharmacological studies?

Methodological Answer: Use a Design of Experiments (DoE) approach:

  • Factors: Vary substituents on the isoindole ring (e.g., electron-withdrawing groups) or modify the benzoic acid moiety.
  • Response Variables: Measure IC50_{50} in enzyme inhibition assays or cytotoxicity in cell lines.
  • Statistical Analysis: Apply ANOVA to identify significant factors.

Case Study:
A Plackett-Burman design was used to optimize anti-inflammatory derivatives of similar isoindole compounds, reducing required experiments by 40% while maximizing bioactivity .

Q. How can computational methods predict reactivity in nucleophilic substitution reactions involving this compound?

Methodological Answer:

Molecular Dynamics (MD): Simulate reaction trajectories (e.g., using GROMACS) to identify transition states.

Density Functional Theory (DFT): Calculate activation energies for potential pathways (e.g., SN2 vs. SN1 mechanisms).

Solvent Modeling: Incorporate implicit solvent models (e.g., PCM) to assess solvent effects on reactivity.

Example:
DFT studies on analogous phthalimide derivatives revealed that electron-deficient aromatic rings favor nucleophilic attack at the methylene bridge .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer: Common byproducts include:

  • Hydrolysis Products: From excess moisture (e.g., benzoic acid instead of benzoyl chloride intermediate).
  • Dimerization: Due to prolonged reaction times.

Mitigation Approaches:

  • Inert Atmosphere: Use nitrogen or argon to prevent hydrolysis.
  • Process Analytical Technology (PAT): Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.
  • Flow Chemistry: Enhance heat/mass transfer to reduce side reactions .

Cross-Disciplinary Applications

Q. How can this compound be applied in materials science (e.g., polymer synthesis)?

Methodological Answer:

  • Monomer Design: The benzoic acid group enables incorporation into polyesters or polyamides via condensation polymerization.
  • Coordination Polymers: Use the phthalimide moiety as a ligand for metal-organic frameworks (MOFs).

Case Study:
Similar isoindole derivatives were used to synthesize thermally stable polyimides with applications in gas separation membranes .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

Methodological Answer:

  • Target Identification: The phthalimide group mimics NADPH cofactors, making it a candidate for dehydrogenase inhibition studies.
  • Kinetic Assays: Use stopped-flow spectroscopy to measure binding constants (Ki_{i}) and inhibition modes (competitive vs. non-competitive).

Example:
Derivatives of this compound showed selective inhibition of human carbonic anhydrase IX, a cancer-associated enzyme .

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